molecular formula C16H21NO3 B3987938 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B3987938
M. Wt: 275.34 g/mol
InChI Key: JJRJCUHVLZHNAF-UHFFFAOYSA-N
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Description

“N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide” is a compound that contains a benzodioxine ring . The benzodioxine ring is a significant pharmacophore across a number of different therapeutic areas .


Synthesis Analysis

The synthesis of similar compounds has been accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different alkyl/aralkyl halides . The parent molecule was reacted with different alkyl/aralkyl halides to achieve the final compounds . The synthesized compounds were confirmed by IR, 1H-NMR, EI-MS spectral techniques and CHN analysis data .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different alkyl/aralkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various techniques. For example, the molecular weight of a similar compound, 2,3-Dihydro-1,4-benzodioxin-2-one, is 150.13 g/mol .

Mechanism of Action

While the exact mechanism of action for “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide” is not specified, similar compounds have shown antibacterial potential ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . Some of the compounds exhibited moderate inhibitory potential against acetylcholinesterase .

Future Directions

The future directions for “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide” and similar compounds could involve further exploration of their antibacterial potential and their inhibitory potential against various enzymes . This could lead to the development of new therapeutic agents.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(17-16(18)12-4-2-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRJCUHVLZHNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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